Cas no 1170210-78-2 (4-cyclopentaneamido-N-(2-{(4-ethoxyphenyl)carbamoylamino}ethyl)benzamide)

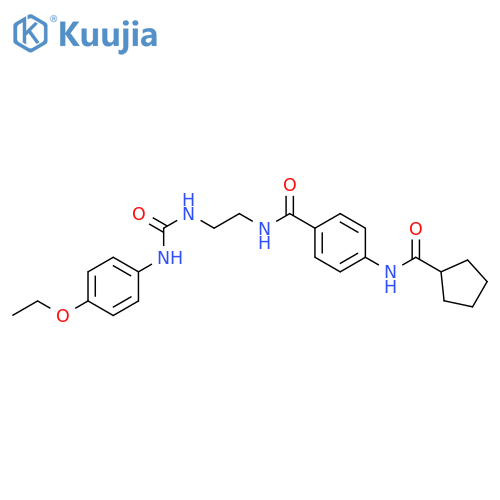

1170210-78-2 structure

商品名:4-cyclopentaneamido-N-(2-{(4-ethoxyphenyl)carbamoylamino}ethyl)benzamide

4-cyclopentaneamido-N-(2-{(4-ethoxyphenyl)carbamoylamino}ethyl)benzamide 化学的及び物理的性質

名前と識別子

-

- 4-cyclopentaneamido-N-(2-{(4-ethoxyphenyl)carbamoylamino}ethyl)benzamide

- 4-(cyclopentanecarbonylamino)-N-[2-[(4-ethoxyphenyl)carbamoylamino]ethyl]benzamide

- 4-(cyclopentanecarboxamido)-N-(2-(3-(4-ethoxyphenyl)ureido)ethyl)benzamide

- AKOS024501186

- VU0637871-1

- 1170210-78-2

- F5226-2205

- 4-cyclopentaneamido-N-(2-{[(4-ethoxyphenyl)carbamoyl]amino}ethyl)benzamide

-

- インチ: 1S/C24H30N4O4/c1-2-32-21-13-11-20(12-14-21)28-24(31)26-16-15-25-22(29)18-7-9-19(10-8-18)27-23(30)17-5-3-4-6-17/h7-14,17H,2-6,15-16H2,1H3,(H,25,29)(H,27,30)(H2,26,28,31)

- InChIKey: HMQMHGOYQWUMHV-UHFFFAOYSA-N

- ほほえんだ: C(NCCNC(=O)NC1=CC=C(OCC)C=C1)(=O)C1=CC=C(NC(C2CCCC2)=O)C=C1

計算された属性

- せいみつぶんしりょう: 438.22670545g/mol

- どういたいしつりょう: 438.22670545g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 4

- 重原子数: 32

- 回転可能化学結合数: 9

- 複雑さ: 607

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 109Ų

- 疎水性パラメータ計算基準値(XlogP): 3

4-cyclopentaneamido-N-(2-{(4-ethoxyphenyl)carbamoylamino}ethyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5226-2205-2mg |

4-cyclopentaneamido-N-(2-{[(4-ethoxyphenyl)carbamoyl]amino}ethyl)benzamide |

1170210-78-2 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F5226-2205-3mg |

4-cyclopentaneamido-N-(2-{[(4-ethoxyphenyl)carbamoyl]amino}ethyl)benzamide |

1170210-78-2 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5226-2205-10mg |

4-cyclopentaneamido-N-(2-{[(4-ethoxyphenyl)carbamoyl]amino}ethyl)benzamide |

1170210-78-2 | 10mg |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5226-2205-5mg |

4-cyclopentaneamido-N-(2-{[(4-ethoxyphenyl)carbamoyl]amino}ethyl)benzamide |

1170210-78-2 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5226-2205-15mg |

4-cyclopentaneamido-N-(2-{[(4-ethoxyphenyl)carbamoyl]amino}ethyl)benzamide |

1170210-78-2 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F5226-2205-30mg |

4-cyclopentaneamido-N-(2-{[(4-ethoxyphenyl)carbamoyl]amino}ethyl)benzamide |

1170210-78-2 | 30mg |

$119.0 | 2023-09-10 | ||

| Life Chemicals | F5226-2205-50mg |

4-cyclopentaneamido-N-(2-{[(4-ethoxyphenyl)carbamoyl]amino}ethyl)benzamide |

1170210-78-2 | 50mg |

$160.0 | 2023-09-10 | ||

| Life Chemicals | F5226-2205-40mg |

4-cyclopentaneamido-N-(2-{[(4-ethoxyphenyl)carbamoyl]amino}ethyl)benzamide |

1170210-78-2 | 40mg |

$140.0 | 2023-09-10 | ||

| Life Chemicals | F5226-2205-75mg |

4-cyclopentaneamido-N-(2-{[(4-ethoxyphenyl)carbamoyl]amino}ethyl)benzamide |

1170210-78-2 | 75mg |

$208.0 | 2023-09-10 | ||

| Life Chemicals | F5226-2205-2μmol |

4-cyclopentaneamido-N-(2-{[(4-ethoxyphenyl)carbamoyl]amino}ethyl)benzamide |

1170210-78-2 | 2μmol |

$57.0 | 2023-09-10 |

4-cyclopentaneamido-N-(2-{(4-ethoxyphenyl)carbamoylamino}ethyl)benzamide 関連文献

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

1170210-78-2 (4-cyclopentaneamido-N-(2-{(4-ethoxyphenyl)carbamoylamino}ethyl)benzamide) 関連製品

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量